molecular formula C9H7ClN2O4S B1419956 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride CAS No. 1105192-46-8

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride

Cat. No.: B1419956
CAS No.: 1105192-46-8
M. Wt: 274.68 g/mol
InChI Key: WWWPTUMPRZHAMT-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride is a useful research compound. Its molecular formula is C9H7ClN2O4S and its molecular weight is 274.68 g/mol. The purity is usually 95%.
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Biological Activity

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a pyrrolo[3,4-b]pyridine core and sulfonyl chloride functionality, which may influence its biological activity. This article reviews the existing literature on its synthesis, biological properties, and potential applications.

  • Molecular Formula : C9H7ClN2O4S
  • Molecular Weight : 248.68 g/mol
  • CAS Number : 1105192-46-8
  • Physical Form : Solid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrrolo[3,4-b]pyridine structure.
  • Introduction of the sulfonyl chloride group through chlorosulfonic acid or similar reagents.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-b]pyridine have shown promising results in inhibiting tumor growth:

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)TBD
Similar Pyrrolo CompoundsMCF-7 (Breast)< 10
Similar Pyrrolo CompoundsHeLa (Cervical)< 15

Case Study : In a study evaluating various pyrrolo compounds for anticancer activity, derivatives demonstrated significant inhibition of cell proliferation in vitro. The specific mechanisms often involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

The sulfonyl chloride moiety is known to interact with nucleophilic sites on enzymes, potentially leading to inhibition. This property is crucial for developing inhibitors targeting specific metabolic pathways:

Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
Dipeptidyl Peptidase IVNon-competitive Inhibition

The biological activity of this compound may involve:

  • Binding to Enzymes : The compound may bind to active sites or allosteric sites on enzymes, altering their activity.
  • Modulation of Signaling Pathways : It may influence pathways involved in cell growth and apoptosis through specific receptor interactions.

Properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c10-17(15,16)5-4-12-8(13)6-2-1-3-11-7(6)9(12)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPTUMPRZHAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCS(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147959
Record name 5,7-Dihydro-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-46-8
Record name 5,7-Dihydro-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-ethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydro-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride
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2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride
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